(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane)
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Overview
Description
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features a central ethene backbone with two diphenylphosphane groups attached to each carbon of the ethene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of diphenylphosphane with a suitable precursor that contains the ethene backbone. One common method is the reaction of diphenylphosphane with 1,2-dibromo-1,2-diphenylethene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane groups.
Industrial Production Methods
Industrial production of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperatures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound
Scientific Research Applications
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with specific interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other interacting species.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups attached to a central phosphorus atom.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphane groups attached to a central methylene group.
1,2-Bis(diphenylphosphino)ethane: A similar compound with an ethane backbone instead of an ethene backbone.
Uniqueness
(1,2-Diphenylethene-1,2-diyl)bis(diphenylphosphane) is unique due to its ethene backbone, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the formation of specific metal complexes and advanced materials.
Properties
CAS No. |
65282-01-1 |
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Molecular Formula |
C38H30P2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2-diphenylphosphanyl-1,2-diphenylethenyl)-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-7-19-31(20-8-1)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI Key |
CJHLSKKKSFWTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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